6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride is a derivative of the imidazo[4,5-b]pyridine class of compounds . This class of compounds is known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
The synthesis of 6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This compound then reacts with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to isolate the expected regioisomers compounds . The alkylation reaction of this compound gives two regioisomers, N3 and N4 .Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride include the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde and the subsequent reaction of the resulting compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) .Scientific Research Applications
Antimicrobial Features
Imidazo[4,5-b]pyridine derivatives, including 6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride, have been explored for their antimicrobial features. These compounds have shown promising results in experimental and theoretical studies .
GABA A Receptor Modulators
Imidazo[4,5-b]pyridine compounds are known to play a crucial role as GABA A receptor positive allosteric modulators. This has led to their medicinal potential being recognized .
Proton Pump Inhibitors
Some imidazo[4,5-b]pyridine derivatives have been found to act as proton pump inhibitors. This makes them valuable in the treatment of conditions like gastroesophageal reflux disease (GERD) .
Aromatase Inhibitors
Imidazo[4,5-b]pyridine compounds have also been developed as aromatase inhibitors. Aromatase is an enzyme that plays a key role in the biosynthesis of estrogens, and its inhibitors are used in the treatment of breast cancer .
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Some imidazo[4,5-b]pyridine derivatives have been developed as NSAIDs. These drugs are commonly used to reduce inflammation and pain .
Anticancer Agents
Compounds derived from the imidazo[4,5-b]pyridine structure have been tested for their potential as anticancer agents .
Tuberculostatic Agents
Imidazo[4,5-b]pyridine derivatives have been tested for their tuberculostatic activities, making them potential candidates for the treatment of tuberculosis .
Antineuroinflammatory Agents
These compounds have also been explored for their antineuroinflammatory activities, which could make them useful in the treatment of neuroinflammatory diseases .
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been evaluated as antagonists of various biological receptors, including angiotensin ii and thromboxane a2 . These receptors play crucial roles in regulating blood pressure and platelet aggregation, respectively.
Mode of Action
It’s known that the compound interacts with its targets through the nitrogen atoms at positions 3 (n3) and 4 (n4) of the imidazo[4,5-b]pyridine skeleton . This interaction can lead to changes in the receptor’s activity, potentially influencing physiological processes such as blood pressure regulation and platelet aggregation.
Future Directions
The future directions for research on 6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride and related compounds could include further exploration of their biological activities and potential therapeutic applications, as well as the development of more efficient synthesis methods. Given their wide range of biological activities, these compounds could have significant potential in drug development .
properties
IUPAC Name |
6-bromo-2-chloro-1H-imidazo[4,5-b]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3.ClH/c7-3-1-4-5(9-2-3)11-6(8)10-4;/h1-2H,(H,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOASTHOBMCGLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)Cl)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride | |
CAS RN |
2172494-14-1 |
Source
|
Record name | 6-bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.